N'-(2-methylbenzylidene)-2-thiophenecarbohydrazide
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Overview
Description
N’-(2-methylbenzylidene)-2-thiophenecarbohydrazide is a chemical compound that belongs to the class of hydrazones. Hydrazones are known for their diverse biological activities and are widely used in various fields of scientific research. This compound is characterized by the presence of a thiophene ring and a benzylidene group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-methylbenzylidene)-2-thiophenecarbohydrazide typically involves the condensation reaction between 2-thiophenecarbohydrazide and 2-methylbenzaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, and the product is then purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for N’-(2-methylbenzylidene)-2-thiophenecarbohydrazide are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
N’-(2-methylbenzylidene)-2-thiophenecarbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: The benzylidene group can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens and nitrating agents.
Major Products Formed
Oxidation: Oxidized derivatives of the thiophene ring.
Reduction: Hydrazine derivatives.
Substitution: Substituted benzylidene derivatives.
Scientific Research Applications
N’-(2-methylbenzylidene)-2-thiophenecarbohydrazide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal activities.
Medicine: Studied for its potential anticancer properties and as a corrosion inhibitor.
Industry: Used in the development of dyes and as a fluorescent probe for detecting metal ions
Mechanism of Action
The exact mechanism of action of N’-(2-methylbenzylidene)-2-thiophenecarbohydrazide is not fully understood. it is believed to exert its biological effects by interacting with cellular targets and pathways. For instance, it may inhibit the growth of microorganisms by disrupting their cell membranes or metabolic pathways. In cancer cells, it may induce apoptosis by activating caspase enzymes.
Comparison with Similar Compounds
Similar Compounds
N-(2-methylbenzylidene)-phenylglycine amide: Similar in structure but with a phenylglycine amide group.
N-2-methylbenzylidene-4-antipyrineamine: Contains an antipyrineamine group and is used as a corrosion inhibitor
Uniqueness
N’-(2-methylbenzylidene)-2-thiophenecarbohydrazide is unique due to its combination of a thiophene ring and a benzylidene group, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C13H12N2OS |
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Molecular Weight |
244.31 g/mol |
IUPAC Name |
N-[(E)-(2-methylphenyl)methylideneamino]thiophene-2-carboxamide |
InChI |
InChI=1S/C13H12N2OS/c1-10-5-2-3-6-11(10)9-14-15-13(16)12-7-4-8-17-12/h2-9H,1H3,(H,15,16)/b14-9+ |
InChI Key |
SNDQIQUTJAPHAV-NTEUORMPSA-N |
Isomeric SMILES |
CC1=CC=CC=C1/C=N/NC(=O)C2=CC=CS2 |
Canonical SMILES |
CC1=CC=CC=C1C=NNC(=O)C2=CC=CS2 |
Origin of Product |
United States |
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